N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine
Description
This compound is a synthetic asparagine derivative featuring a pyrazol-3-yl moiety substituted at the 1-position with a phenyl group. The structure includes a long octadecyl chain and a 2-methylpropionyl group, which confer amphiphilic properties. The compound’s stereochemistry (L-asparagine) is critical for interactions with chiral biological targets, such as enzymes or receptors.
Properties
CAS No. |
21478-11-5 |
|---|---|
Molecular Formula |
C35H56N4O5 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C35H56N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-38(34(42)28(2)3)30(35(43)44)26-32(40)36-31-27-33(41)39(37-31)29-23-20-19-21-24-29/h19-21,23-24,28,30H,4-18,22,25-27H2,1-3H3,(H,43,44)(H,36,37,40) |
InChI Key |
JLUISDDIQNPTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)C(=O)O)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone.
Attachment of the Butanoic Acid Moiety: The pyrazole derivative is then reacted with a butanoic acid derivative under conditions that facilitate the formation of the amide bond.
Introduction of the Octadecyl Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The long octadecyl chain could impart interesting physical properties, making the compound useful in the development of new materials.
Biological Studies: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the butanoic acid moiety suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The compound’s closest structural analog is N-[3-[[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]carbonyl]phenyl]-N²-(2-methylpropionyl)-N²-octadecyl-DL-asparagine (referred to as Compound A). Key differences include:
| Feature | Target Compound | Compound A |
|---|---|---|
| Pyrazole substitution | 1-Phenyl | 1-(2,4,6-Trichlorophenyl) |
| Asparagine isomer | L-configuration | DL-racemic mixture |
| Aryl substituents | Unsubstituted phenyl | Trichlorinated phenyl |
- Stereochemical Effects : The L-configuration in the target compound may improve selectivity for biological targets (e.g., proteases) compared to the DL-form in Compound A, which could exhibit mixed activity.
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound A (Reported) |
|---|---|---|
| LogP (lipophilicity) | ~8.5 (estimated via software) | ~9.8 (experimental) |
| Solubility in water | <0.1 mg/mL | <0.01 mg/mL |
| Thermal stability | Stable up to 200°C | Decomposes at 180°C |
The higher logP of Compound A aligns with its trichlorophenyl group, which contributes to lower aqueous solubility. Both compounds are likely to require lipid-based delivery systems for in vivo applications.
Biological Activity
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine is a compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure suggests it may exhibit significant biological activity due to the presence of the pyrazole moiety, which has been associated with various pharmacological effects.
The compound's molecular formula is , with a molecular weight of approximately 441.63 g/mol. It features a hydrophobic octadecyl group, which may enhance its bioavailability and interaction with cellular membranes.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including:
- Anticancer Activity : Pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds containing similar pyrazole structures have shown effectiveness against HCT116 (colon carcinoma) and Hep2 (epidermoid carcinoma) cells .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, derivatives have been noted for their inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts .
- Structure-Activity Relationship (SAR) : The presence of substituents on the pyrazole ring can significantly influence biological activity. Compounds with hydroxyl groups or halogen substitutions have shown enhanced cytotoxicity compared to their unsubstituted counterparts .
Case Studies
Study 1: Antitumor Activity
A series of pyrazole derivatives were synthesized and evaluated for their antitumor properties against several human tumor cell lines. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent activity. For example, compound 2b showed strong inhibitory activity against VEGFR2 and FGFR1, suggesting its potential as an anticancer agent .
Study 2: Neuropharmacological Effects
Research on similar pyrazole compounds indicated potential neuroprotective effects through modulation of neurotransmitter levels and inhibition of AChE activity. This suggests that this compound may also have applications in treating neurodegenerative diseases .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
